molecular formula C15H18N2 B1471066 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 1368037-49-3

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1471066
CAS No.: 1368037-49-3
M. Wt: 226.32 g/mol
InChI Key: DRBUKXJMXVWUCC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 72808-70-9) is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. It serves as a key precursor and synthetic intermediate for developing novel multifunctional ligands targeting central nervous system (CNS) disorders . The core structure, a 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole moiety, is recognized for its high affinity for serotonergic targets, including the 5-HT 1A receptor and the serotonin transporter (SERT) . Researchers utilize this compound to create novel molecules with potential antipsychotic-like, mood-modulating, and procognitive activities, offering a promising approach for addressing complex conditions like the behavioral and psychological symptoms of dementia (BPSD) and treatment-resistant depression . Its mechanism of action involves functioning as a partial agonist of dopamine D2 receptors, an antagonist of 5-HT 6 receptors, and a blocker of the serotonin transporter, providing a multifaceted pharmacological profile . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17/h3-7,11,16H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBUKXJMXVWUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Indole with N-Substituted Piperidones

A key method involves the condensation of 1H-indole with N-alkylated piperidones (e.g., 1-ethyl-4-piperidone) in the presence of catalytic amines such as pyrrolidine under reflux in ethanol. This reaction forms the 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole via nucleophilic attack and subsequent cyclization.

Experimental Example:

Reagent Volume (mL) Mass (g) Molar Mass (g/mol) Moles Equivalents
1H-Indole - 3.0 117.15 0.0256 1
1-Ethyl-4-piperidone 2.96 2.898 113.16 0.0256 1
Pyrrolidine (catalyst) 2.1 1.82 71.11 0.0256 1

Reaction conditions: Reflux in ethanol for 24 hours, followed by cooling and filtration to isolate the white solid product identified as 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.

Yield: Approximately 1.36 g of product obtained.

This method was supported by proton NMR analysis confirming the structure.

Alternative Cyclization Using Hydrazine Derivatives and Aldehydes

In related indole derivative syntheses, hydrazino-substituted benzene ethanesulfonamides react with aldehyde derivatives under acidic catalysis to form indole rings via cyclization. Although primarily applied to sulfonamide indoles, this method demonstrates the utility of hydrazine intermediates and acid catalysis in indole formation.

Key steps:

  • Reaction of hydrazino-benzene ethanesulfonamide hydrochloride with 2-(phenylthio)-acetaldehyde dimethylacetal in ethanol with acetic acid.
  • Reflux conditions (60-70 °C) for several hours.
  • Work-up includes solvent removal, extraction, and crystallization.

This approach is part of a multi-step synthesis to related indole derivatives but illustrates the versatility of acid-catalyzed cyclizations in indole chemistry.

Reaction with Maleimides for Further Functionalization

The tetrahydropyridinyl-indole intermediate can be further reacted with N-phenylmaleimide in toluene under reflux to yield fused heterocyclic compounds. This step is useful for analog synthesis and biological activity modulation.

Reagent Mass (g) Molar Mass (g/mol) Moles
3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 1.0 212.29 0.0047
N-phenylmaleimide 0.8157 173.17 0.0047

Reaction conditions: Reflux in toluene for 16 hours, followed by cooling, filtration, washing, and vacuum drying to isolate the product as a red solid.

Purification by recrystallization from hexane/ethyl acetate mixtures yields crystalline material suitable for structural characterization.

Summary Table of Preparation Methods

Method No. Starting Materials Conditions Key Steps Product Yield/Notes Reference
1 1H-Indole + 1-ethyl-4-piperidone + pyrrolidine Reflux in ethanol, 24 h Condensation and cyclization White solid, 1.36 g isolated
2 Hydrazino-benzene ethanesulfonamide + aldehyde Reflux with acetic acid in ethanol Acid-catalyzed cyclization Intermediate indole derivatives
3 Tetrahydropyridinyl-indole + N-phenylmaleimide Reflux in toluene, 16 h Cycloaddition/fusion Red solid, purified by recrystallization

Chemical Reactions Analysis

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.

Scientific Research Applications

1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: This compound can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique characteristics.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Structural Features Receptor Activity Potency/Activity Key Findings
This compound 1-Ethyl, 3-tetrahydropyridinyl 5-HT₆ antagonist MED = 0.1 mg/kg (FST), 1 mg/kg (NOR) Superior antidepressant potency vs. SB-742457; no anxiolytic activity .
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 2-Methyl, 5-chloro 5-HT₆ agonist IC₅₀ = 7.4 nM (binding), EC₅₀ = 1.0 nM (cAMP) Most potent agonist in series; structural alkylation enhances agonism .
RU 24969 5-Methoxy, 3-tetrahydropyridinyl 5-HT₁A/₁B agonist Ki = 0.38 nM (5-HT₁A), 2.5 nM (5-HT₁B) Reduces fluid intake; increases locomotor activity .
SB-742457 N1-sulfonyl isoquinoline 5-HT₆ antagonist MED = 3 mg/kg (FST) Comparator compound with lower potency than 1-ethyl derivative .
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole 5,6-Difluoro MAT ligand N/A Bioisosteric modifications alter enzyme inhibition profiles .
1-(4'-Fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole 4'-Fluorophenyl, 5-fluoro Multi-target N/A Designed for dual 5-HT₁A/SERT affinity; structural diversification enhances CNS penetration .

Key Structural Insights

Substituent Effects :

  • N1-Alkylation (e.g., ethyl) : Enhances 5-HT₆ antagonism and metabolic stability compared to unsubstituted indoles .
  • C5 Modifications : Electron-donating groups (e.g., methoxy in RU 24969) favor 5-HT₁A/₁B agonism, while halogens (e.g., 5-chloro) enhance 5-HT₆ agonist activity .
  • Bioisosteric Replacements : Replacing indole with pyrrolo[2,3-b]pyridine retains SERT/5-HT₁A affinity but alters pharmacokinetic properties .

Pharmacological Profiles

  • 5-HT₆ Antagonists : The 1-ethyl derivative outperforms SB-742457 in FST, suggesting its ethyl group improves blood-brain barrier penetration .
  • 5-HT₆ Agonists: 2-Alkyl derivatives (e.g., 2-methyl) exhibit nanomolar potency, highlighting the importance of C2 substituents in receptor activation .
  • Dual-Target Agents : Compounds like 1-(4'-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole aim for multi-target engagement, balancing serotonin transporter (SERT) inhibition and receptor modulation .

Biological Activity

Overview

1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound characterized by its unique structural features that combine an indole core with a tetrahydropyridine moiety. This compound is identified by the CAS number 1368037-49-3 and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₅H₁₈N₂
Molecular Weight242.32 g/mol
IUPAC NameThis compound

The compound's structure enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes, influencing pathways associated with mood regulation and cognitive functions. This modulation may occur through binding to serotonin receptors (SERT) and dopamine receptors (D2), which are critical in the pharmacological treatment of depression and other mood disorders .

Antidepressant Potential

Research indicates that derivatives of this compound exhibit significant binding affinity for serotonin receptors and may inhibit serotonin reuptake. This mechanism is crucial for the antidepressant effects observed in various studies. For instance, modifications in the indole system have been explored to enhance receptor affinity and selectivity over other adrenergic receptors .

Case Study: In Vitro Binding Affinity
A study evaluated the binding affinity of synthesized derivatives at the 5-HT1A receptor and SERT. The results showed varying degrees of affinity, suggesting that structural modifications can significantly impact biological activity:

Compound Variant5-HT1A Binding Affinity (Ki)SERT Binding Affinity (Ki)
This compoundModerateGood
Modified Indole DerivativeHighModerate

These findings underscore the potential of this compound as a multi-target antidepressant agent.

Neuroprotective Effects

In addition to its antidepressant potential, this compound has been investigated for neuroprotective properties. Its ability to modulate neurotransmitter systems may protect neurons from damage associated with oxidative stress and inflammation. Further research is necessary to elucidate these mechanisms and confirm efficacy in vivo.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of an indole derivative with a tetrahydropyridine precursor under controlled conditions to optimize yield and purity. Structural modifications can enhance its pharmacological profile by increasing receptor binding affinity or selectivity.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives?

The synthesis typically involves multi-step routes, including:

  • Condensation reactions : For example, reacting boronic acids with halogenated anilines under Suzuki-Miyaura coupling conditions to form tetrahydropyridine intermediates .
  • Reductive alkylation : Introducing alkyl groups (e.g., ethyl) to the tetrahydropyridine nitrogen using reagents like 1-chloroethyl-2-imidazolidinone under reflux with a base such as K₂CO₃ .
  • Functionalization of the indole core : Methoxy or fluoro substituents are added via electrophilic substitution or nucleophilic displacement, as seen in RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) .
  • Salt formation : Hydrochloride salts are often prepared to enhance solubility and stability for pharmacological testing .

Q. How are receptor binding affinities (e.g., 5-HT1A, 5-HT6) determined for this compound class?

Binding affinities are quantified using radioligand displacement assays :

  • Competitive binding : Compounds are tested against radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT1A) in transfected cell membranes. Ki values are calculated using the Cheng-Prusoff equation .
  • Selectivity profiling : Cross-screening against related receptors (e.g., 5-HT1B, SERT) ensures target specificity. For example, RU 24969 shows Ki values of 0.38 nM (5-HT1A) and 2.5 nM (5-HT1B) .
  • Data interpretation : Lower Ki values indicate higher affinity. Structural analogs with substituents like azinylsulfonyl groups exhibit enhanced 5-HT6 receptor antagonism (e.g., compound 25 in , Ki = 0.1 nM) .

Q. What structural features influence binding affinity to serotonin receptors?

Key structural determinants include:

  • Tetrahydropyridine ring saturation : Reducing the double bond to form piperidin-4-yl derivatives decreases 5-HT6 affinity (e.g., compound 34 vs. 23 , 11-fold reduction) .
  • Substituent effects : Small alkyl groups (e.g., methyl) at the tetrahydropyridine nitrogen reduce affinity, while bulkier groups (n-propyl/n-butyl) further diminish activity .
  • Indole substitution : Electron-donating groups (e.g., 5-methoxy in RU 24969) enhance 5-HT1A/1B agonism, whereas halogenation (e.g., 6-fluoro) can improve blood-brain barrier penetration .

Advanced Research Questions

Q. How can structural modifications optimize selectivity between 5-HT receptor subtypes?

Strategies include:

  • Scaffold hybridization : Combining indole with azinylsulfonyl groups (e.g., isoquinoline) enhances 5-HT6 selectivity. Compound 25 () shows >100-fold selectivity over 5-HT1A/2A .
  • Position-specific functionalization : Introducing substituents at the indole C-5 position (e.g., methoxy) biases activity toward 5-HT1A/1B, while C-6 fluoro derivatives favor 5-HT6 antagonism .
  • Conformational restriction : Rigidifying the tetrahydropyridine ring via sp³ hybridization reduces off-target effects, as seen in piperidin-4-yl analogs .

Q. What methodologies address contradictions in receptor binding data across studies?

  • Meta-analysis of binding conditions : Variations in assay buffers (e.g., Tris vs. HEPES) or membrane preparation protocols can alter Ki values. Standardizing conditions (e.g., 25 mM Tris, pH 7.4) improves reproducibility .
  • Computational docking : Molecular dynamics simulations resolve discrepancies by predicting ligand-receptor interactions. For example, tetrahydropyridine ring flexibility may explain differing 5-HT6 affinities in reduced vs. unsaturated analogs .
  • Orthogonal validation : Confirmatory assays (e.g., functional cAMP inhibition for 5-HT6 antagonists) validate binding data .

Q. What in vivo models evaluate procognitive and antidepressant effects of these compounds?

  • Novel Object Recognition (NOR) : Tests short-term memory in rodents. Compound 25 () restores NOR performance at 1 mg/kg (i.p.), indicating pro-cognitive effects .
  • Forced Swim Test (FST) : Measures antidepressant-like activity by reduced immobility time. RU 24969 increases forward locomotion, correlating with 5-HT1A/1B activation .
  • Vogel conflict test : Assesses anxiolytic potential via increased punished drinking .

Q. How do pharmacokinetic properties influence in vivo efficacy?

  • Lipophilicity optimization : LogP values between 2–3 balance blood-brain barrier penetration and metabolic stability. 6-Fluoro derivatives (e.g., Aladdin’s compound, ) exhibit improved CNS bioavailability .
  • Metabolic profiling : Cytochrome P450 inhibition assays (e.g., CYP2D6) identify compounds with low clearance. Preliminary studies in show favorable PK profiles for azinylsulfonyl indoles .
  • Dose-response relationships : MED (minimum effective dose) determination, as seen with compound 25 (0.1 mg/kg in FST), guides therapeutic window estimation .

Q. What strategies design multi-target ligands with balanced SERT and 5-HT receptor activity?

  • Pharmacophore fusion : Merging indole (5-HT1A affinity) with pyrrolidine-2,5-dione (SERT inhibition) creates dual-target antidepressants (). Derivatives in Table 1 show SERT Ki <10 nM and 5-HT1A Ki <50 nM .
  • Dynamic SAR exploration : Iterative modifications (e.g., alkyl chain length adjustments) fine-tune SERT vs. 5-HT1A selectivity ratios .
  • In silico screening : Virtual libraries prioritize compounds with predicted polypharmacology, reducing experimental workload .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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